molecular formula C20H16 B1616614 5,8-Dimethylbenzo[c]phenanthrene CAS No. 54986-63-9

5,8-Dimethylbenzo[c]phenanthrene

Cat. No.: B1616614
CAS No.: 54986-63-9
M. Wt: 256.3 g/mol
InChI Key: PKNNRYLZAYRCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethylbenzo[c]phenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 It is a derivative of benzo[c]phenanthrene, characterized by the presence of two methyl groups at the 5 and 8 positions on the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylbenzo[c]phenanthrene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized from benzo[c]phenanthrene, 5,6,7,8-tetrahydro-5,8-dimethyl- through a series of dehydrogenation reactions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent cyclization processes. These methods require precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethylbenzo[c]phenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of quinones and other oxygenated compounds.

    Reduction: Partially hydrogenated derivatives.

    Substitution: Various substituted benzo[c]phenanthrene derivatives.

Scientific Research Applications

Chemistry: 5,8-Dimethylbenzo[c]phenanthrene is used as a model compound in studies of polycyclic aromatic hydrocarbons. Its unique structure makes it valuable for understanding the reactivity and properties of similar compounds.

Biology and Medicine: Research into the biological activity of this compound includes its potential mutagenic and carcinogenic effects. Studies have shown that derivatives of benzo[c]phenanthrene can interact with DNA, leading to mutations .

Industry: In the industrial sector, this compound and its derivatives are explored for use in organic semiconductors and other advanced materials due to their electronic properties.

Mechanism of Action

The mechanism by which 5,8-Dimethylbenzo[c]phenanthrene exerts its effects involves interactions with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 5,8-Dimethylbenzo[c]phenanthrene is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and interactions with biological molecules, making it a distinct compound for research and industrial applications.

Properties

IUPAC Name

5,8-dimethylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-11-15-12-14(2)17-8-4-6-10-19(17)20(15)18-9-5-3-7-16(13)18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNNRYLZAYRCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970336
Record name 5,8-Dimethylbenzo[c]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54986-63-9
Record name Benzo(c)phenanthrene, 5,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054986639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Dimethylbenzo[c]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-G51 5,8-DIMETHYLBENZO(C)PHENANTHRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,8-Dimethylbenzo[c]phenanthrene
Reactant of Route 2
5,8-Dimethylbenzo[c]phenanthrene
Reactant of Route 3
5,8-Dimethylbenzo[c]phenanthrene
Reactant of Route 4
5,8-Dimethylbenzo[c]phenanthrene
Reactant of Route 5
5,8-Dimethylbenzo[c]phenanthrene
Reactant of Route 6
5,8-Dimethylbenzo[c]phenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.